3-(1H-Indol-2-YL)propan-1-OL

Description

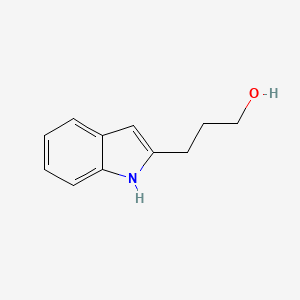

3-(1H-Indol-2-YL)propan-1-OL is an indole derivative featuring a propan-1-ol chain substituted at the 2-position of the indole ring. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in natural products and bioactive molecules. The hydroxyl group and indole moiety confer unique physicochemical properties, influencing solubility, hydrogen bonding, and interactions with biological targets .

Properties

Molecular Formula |

C11H13NO |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

3-(1H-indol-2-yl)propan-1-ol |

InChI |

InChI=1S/C11H13NO/c13-7-3-5-10-8-9-4-1-2-6-11(9)12-10/h1-2,4,6,8,12-13H,3,5,7H2 |

InChI Key |

DEEDFKRYGMJPCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)CCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: 2-YL vs. 3-YL Substitution

The position of the propanol chain on the indole ring significantly alters molecular properties:

- 3-(1H-Indol-3-yl)propan-1-ol (CAS 3569-21-9): This isomer, with the propanol chain at the 3-position, exhibits distinct NMR spectral shifts compared to the 2-yl analog. For example, 3-substituted indoles typically show downfield shifts for H-2 protons (e.g., ~7.95 ppm in CD3OD) due to electron-withdrawing effects, whereas 2-substituted analogs may display upfield shifts due to altered resonance .

Table 1: Key Differences Between Positional Isomers

Functional Group Variations

1-(1H-Indol-3-yloxy)propan-2-ol (CAS 3364-35-0)

This compound features an ether linkage between the indole and propanol moieties. Key differences include:

- Reactivity : The ether group increases stability against hydrolysis compared to direct C–C bonds in this compound.

- Biological Activity : Ether-linked indoles often exhibit enhanced bioavailability due to improved lipophilicity .

1-(2,3-Dimethyl-1H-indol-1-yl)-3-((furan-2-ylmethyl)amino)propan-2-ol (CAS 436099-61-5)

This analog incorporates a dimethylindole and furan-methylamino group, leading to:

- Increased Molecular Weight (388.42 g/mol) : Enhances binding affinity in receptor-ligand interactions.

- Complexity in Synthesis: Multi-step routes involving protective groups (e.g., tosyl, TBS) are required, contrasting with simpler propanol-indole derivatives .

Spectral and Analytical Data

Mass spectrometry (MS) and NMR are critical for differentiation:

- MS Fragmentation : 3-(1H-Indol-3-yl)propan-1-ol (MW 175.23) shows a base peak at m/z 130 (indole fragment), whereas ether-linked analogs exhibit distinct fragmentation patterns (e.g., loss of –OH or –O– groups) .

- 13C-NMR : The 2-yl substitution in this compound would result in unique carbon chemical shifts for C-2 (~125–130 ppm) compared to C-3 in 3-yl analogs (~120–125 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.